Fimaporfin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

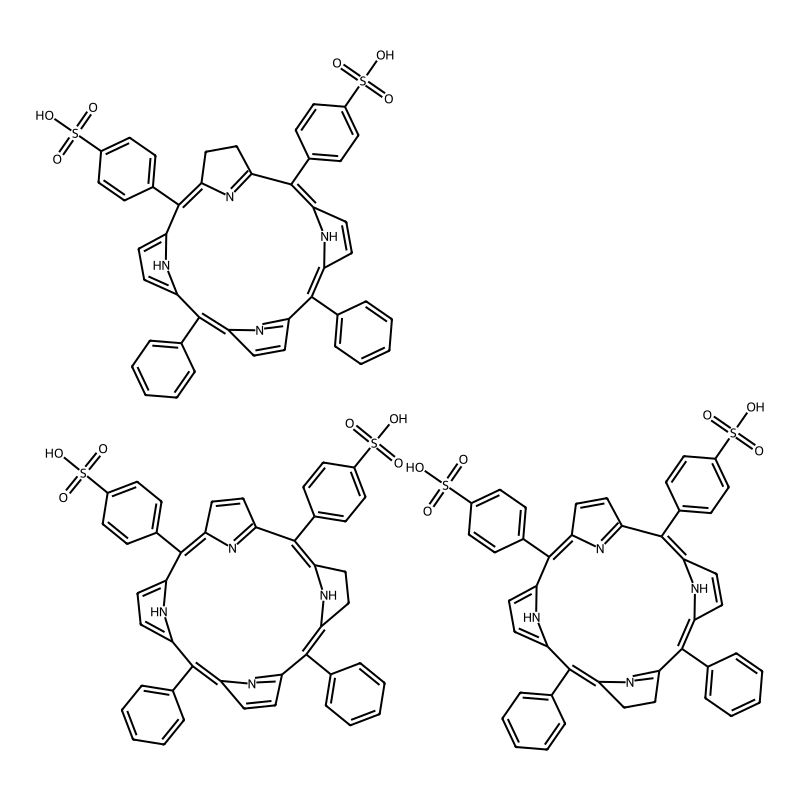

Fimaporfin, also known as TPCS2a, is a potent chlorin-based photosensitizer characterized by its unique structure, which comprises a mixture of three isomers in varying proportions (25%, 50%, and 25%) . This compound is primarily utilized in photodynamic therapy, where it plays a crucial role in enhancing the delivery of therapeutic agents into cells through a mechanism known as photochemical internalization. Upon exposure to light, fimaporfin generates reactive oxygen species, which disrupt cellular membranes, facilitating the release of drugs that have been internalized by cells .

- Oxidation: Under specific conditions, fimaporfin can be oxidized to produce reactive oxygen species, which are essential for its role in photodynamic therapy .

- Reduction: Although less common than oxidation, fimaporfin can undergo reduction reactions .

- Substitution: Reactions involving substitution typically occur at the sulfonic acid groups present in the compound .

Common reagents employed in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The products formed depend on the specific conditions and reagents used during the reactions.

Fimaporfin exhibits significant biological activity, particularly in cancer treatment. Its mechanism of action involves generating reactive oxygen species upon light activation, which leads to the disruption of endosomal membranes. This process enhances the intracellular delivery of co-administered therapeutic agents, improving their efficacy against various cancer cell lines . Fimaporfin has been shown to work synergistically with other compounds, such as all-trans retinoic acid, to enhance anti-tumor effects .

The synthesis of fimaporfin involves multiple steps:

- Sulfonation of Tetraphenylporphyrin: The initial step includes sulfonating tetraphenylporphyrin to introduce sulfonic acid groups.

- Chlorination: Following sulfonation, chlorination is performed to produce the final compound .

Industrial production methods focus on optimizing reaction conditions to maximize yield and purity.

Fimaporfin has a broad range of applications across various fields:

- Chemistry: Used as a photosensitizer to enhance photochemical processes.

- Biology: Employed in studies related to cellular uptake and intracellular delivery of macromolecules.

- Medicine: Primarily utilized in cancer therapy, often in combination with other drugs to improve therapeutic outcomes.

- Industry: Involved in developing new protocols for photodynamic therapy and drug delivery systems .

Additionally, fimaporfin has received Orphan Drug Designation for its use in treating unresectable locally advanced or metastatic bile duct cancer .

Research indicates that fimaporfin interacts effectively with various therapeutic agents. For instance, studies have demonstrated that combining fimaporfin with all-trans retinoic acid significantly enhances cytotoxic responses against solid tumors compared to monotherapies . Furthermore, clinical trials have confirmed the safety and efficacy of fimaporfin-based photochemical internalization combined with other treatments like gemcitabine for specific cancer types .

Fimaporfin is unique among photosensitizers due to its specific structural characteristics and enhanced mechanism of action. Here are some similar compounds for comparison:

| Compound | Structure Type | Main Application | Unique Features |

|---|---|---|---|

| Photofrin | Porphyrin-based | Photodynamic therapy | Different chemical structure and mechanism |

| Temoporfin | Porphyrin derivative | Cancer treatment | Distinct pharmacokinetic properties |

| Verteporfin | Chlorin-based | Treatment of macular degeneration | Used primarily in ocular therapies |

Fimaporfin stands out due to its ability to enhance intracellular delivery of therapeutic agents effectively, making it a valuable tool in both research and clinical settings .

Fimaporfin, also known as disulfonated tetraphenyl chlorin (TPCS2a), is synthesized through a di-imide reduction process using disulfonated tetraphenyl porphine (TPPS2a) as the starting material [8] [17]. This synthetic approach was developed after initial photochemical reduction methods proved suboptimal for producing pure samples with a controlled number of isomers [12]. The di-imide reduction method has become the preferred approach for clinical-grade fimaporfin production due to its reliability and consistency in isomer formation [17].

The synthesis begins with the sulfonation of tetraphenylporphin by dissolving it in concentrated sulfuric acid and stirring at room temperature for approximately 4.5 hours [12]. The reaction mixture is then neutralized with sodium hydroxide, and TPPS2a is purified through reversed-phase chromatography with a typical yield of around 30% [12]. This purified TPPS2a serves as the key precursor compound for fimaporfin synthesis [8].

The di-imide reduction of TPPS2a involves dissolving the purified TPPS2a (typically 20 grams) in a mixture of 3-picoline (800 milliliters) and water (260 milliliters) under nitrogen atmosphere [12]. Sodium carbonate (43 grams) is added, and the solution is heated to 110 degrees Celsius [12]. A solution of p-toluenesulfonylhydrazide (76 grams) in 3-picoline (300 milliliters) is then added over a three-hour period to generate the di-imide in situ [12] [24].

The di-imide reduction mechanism involves the concerted addition of hydrogen to the pyrrolic β-double bonds of the porphyrin ring structure [19] [24]. This reaction is stereoselective, resulting in syn addition of hydrogen atoms across the double bond [19]. The di-imide (N2H2) acts as the reducing agent and is oxidized to dinitrogen (N2) during the process [19] [24]. The reaction is particularly effective for the reduction of electron-poor olefins, which explains its efficiency in reducing the porphyrin structure [24].

After the reduction reaction is complete, the resulting fimaporfin in the reaction mixture is purified by reversed-phase chromatography [12]. Any bacteriochlorin (TPBS2a) formed during the reaction is converted back to fimaporfin through treatment with o-chloranil [12]. The final product is isolated as the di(monoethanolammonium) salt through further purification by reversed-phase chromatography and recrystallization [12].

Chromatographic Separation of Isomeric Components

The synthesis of fimaporfin through di-imide reduction of TPPS2a results in the formation of three distinct isomers, commonly referred to as isomers A, B, and C [8] [12]. These isomers are formed in a characteristic ratio of approximately 1:2:1 (25%:50%:25%), with less than 4% inter-batch variation in isomer formation [8] [12]. The consistent isomer ratio is a significant advantage of the di-imide reduction method compared to earlier photochemical reduction approaches, which produced a larger number of isomers with variable ratios [12].

High-performance liquid chromatography (HPLC) is the primary analytical technique used for the separation and quantification of fimaporfin isomers [12] [21]. A typical HPLC analysis employs a reversed-phase column, such as a Supelcosil LC-18 column (4.6 × 250 millimeters, 5 micrometer particle size), maintained at 40 degrees Celsius with a flow rate of 0.25 milliliters per minute [12]. The mobile phase generally consists of 85% methanol with 0.5% sodium acetate, and detection is performed at 415 nanometers [12].

The chromatographic separation of fimaporfin isomers is challenging due to their structural similarities [14] [21]. The three isomers differ only in the position of the reduced pyrrole ring within the tetrapyrrole macrocycle [12]. Despite these subtle structural differences, modern HPLC methods can achieve baseline separation of all three isomers with resolution values (R) greater than or equal to 1.2 [14].

For analytical purposes, biphenyl stationary phases have shown excellent selectivity for the separation of positional isomers of compounds with similar structures to fimaporfin [14]. Gradient elution with a total runtime of approximately 26 minutes has been reported to provide optimal separation of such positional isomers [14]. The limit of detection for similar porphyrin compounds using fluorescence detection can be as low as 0.1-0.5 nanograms per milliliter in biological matrices [14] [21].

The chromatographic behavior of fimaporfin isomers is influenced by their hydrophobicity, which depends on the number and site of sulfonation on the phenyl rings [10]. The presence of two sulfonate groups on adjacent phenyl rings in fimaporfin contributes to its unique chromatographic profile compared to other tetraphenyl porphyrin derivatives [10] [12]. The retention times of the three isomers follow a consistent pattern, with isomer A eluting first, followed by isomer B, and finally isomer C [12].

Quality Control Metrics for Clinical-Grade Production

The production of clinical-grade fimaporfin requires rigorous quality control measures to ensure batch-to-batch consistency, purity, and stability [7] [9]. These quality control metrics are essential for maintaining the high standards required for pharmaceutical compounds intended for clinical use [9]. The quality control process for fimaporfin encompasses several key parameters that are systematically evaluated throughout the production process [7] [12].

One of the primary quality control metrics for fimaporfin is the isomer ratio analysis [8] [12]. As previously mentioned, the di-imide reduction method produces three isomers in a characteristic ratio of approximately 1:2:1 [8]. HPLC analysis is routinely performed to verify that the isomer distribution falls within the acceptable range of less than 4% inter-batch variation [12]. This consistent isomer ratio is critical for ensuring reproducible clinical performance [17].

The purity of fimaporfin is another crucial quality control parameter [7] [12]. HPLC analysis is used to confirm that the final product contains less than 0.5% (weight/weight) of the starting material TPPS2a [8] [12]. The presence of other impurities, such as bacteriochlorin derivatives or oxidation products, is also monitored and must be below specified thresholds [12]. The overall purity requirement for clinical-grade fimaporfin is typically greater than 95% [7] [18].

Spectroscopic analysis forms an integral part of the quality control process for fimaporfin [12]. The absorption spectrum of fimaporfin exhibits characteristic peaks that must meet defined specifications [12]. The molar absorption coefficients at key wavelengths, such as the Soret band (ε420 = 108,400 M-1 cm-1) and the highest Q-band peak (ε652 = 20,660 M-1 cm-1), are measured to confirm the identity and quality of the product [12].

Table 1: Quality Control Specifications for Clinical-Grade Fimaporfin Production

| Parameter | Specification | Analytical Method |

|---|---|---|

| Isomer ratio (A:B:C) | 1:2:1 (±4%) | HPLC |

| TPPS2a content | <0.5% (w/w) | HPLC |

| Overall purity | >95% | HPLC |

| Absorption maximum (Q-band) | 652 nm | UV-Vis spectroscopy |

| Molar absorption coefficient (ε652) | 20,660 ± 500 M-1 cm-1 | UV-Vis spectroscopy |

| Particle size (if formulated) | 115-230 nm | Dynamic light scattering |

| Zeta potential (if formulated) | -14 to -31 mV | Electrophoretic mobility |

The physical properties of formulated fimaporfin are also subject to quality control testing [4]. Parameters such as particle size and zeta potential are measured to ensure consistency in formulations intended for clinical use [4]. The average particle size typically ranges from 115 to 230 nanometers, with a polydispersity index (PDI) of 0.17-0.26 [4]. The zeta potential, which influences stability and cellular interactions, generally falls between -14 and -31 millivolts [4].

For clinical-grade production, a quality metric lifecycle management approach is often implemented to oversee the organization and performance of quality metrics throughout the production process [9]. This approach involves defining contributor metrics (measuring activities that influence quality), predictor metrics (statistically correlated with quality outcomes), and outcome metrics (directly measuring quality outcomes) [9]. By systematically evaluating these metrics, manufacturers can ensure that fimaporfin meets the stringent quality requirements for clinical applications [9].

Comparative Analysis with Precursor Compounds

Fimaporfin represents a significant advancement over its precursor compound, disulfonated tetraphenyl porphine (TPPS2a), particularly in terms of photophysical properties and clinical utility [8] [12]. The structural difference between these compounds lies in the reduction of one pyrrole ring in fimaporfin, transforming it from a porphyrin to a chlorin derivative [12] [26]. This seemingly minor modification results in substantial changes to the compound's spectroscopic and photochemical characteristics [12] [26].

The most notable difference between fimaporfin and TPPS2a is in their absorption spectra [12]. While TPPS2a exhibits a weak Q-band with maximum absorption around 646 nanometers, fimaporfin shows a red-shifted and significantly intensified Q-band with maximum absorption at 652-653 nanometers [12]. The molar absorption coefficient of this band increases more than five-fold compared to TPPS2a, enhancing the compound's ability to absorb light in the red region of the spectrum [12]. This spectral shift is advantageous for clinical applications, as longer wavelengths penetrate deeper into biological tissues [6].

Table 2: Comparative Analysis of Fimaporfin and Its Precursor TPPS2a

| Property | Fimaporfin (TPCS2a) | TPPS2a | Significance |

|---|---|---|---|

| Chemical structure | Chlorin (reduced porphyrin) | Porphyrin | Affects spectroscopic properties |

| Q-band maximum | 652-653 nm | 646 nm | Red-shift improves tissue penetration |

| Q-band molar absorption coefficient | >5× higher than TPPS2a | Lower | Enhanced light absorption efficiency |

| Isomer composition | 3 isomers (1:2:1 ratio) | Not applicable | Consistent batch-to-batch quality |

| Molecular weight | 776.9 g/mol | 774.86 g/mol | Similar physicochemical properties |

| Solubility profile | Amphiphilic | Amphiphilic | Similar formulation characteristics |

The reduction of a pyrrole ring in fimaporfin also affects its photophysical properties [6] [26]. Chlorins generally exhibit higher quantum yields of triplet state formation compared to their porphyrin counterparts [6]. The triplet state is crucial for the generation of reactive oxygen species, particularly singlet oxygen, which is the primary mediator of the compound's photochemical effects [26]. The enhanced triplet state properties of fimaporfin contribute to its superior photochemical activity compared to TPPS2a [6] [26].

From a synthetic perspective, fimaporfin requires an additional reduction step compared to TPPS2a [12]. While this adds complexity to the manufacturing process, the benefits in terms of improved photophysical properties justify this additional synthetic effort [12] [17]. The di-imide reduction method has been optimized to achieve high yields and consistent isomer ratios, making the production of fimaporfin economically viable for clinical applications [12].

The molecular structures of fimaporfin and TPPS2a share the same tetraphenyl framework with two sulfonate groups on adjacent phenyl rings [2] [3]. This structural similarity results in comparable physicochemical properties, such as amphiphilicity and solubility profiles [3] [16]. Both compounds can be formulated using similar excipients, such as Cremophor ELP or Tween 80, to enhance their solubility in aqueous media [12] [16].

Fimaporfin demonstrates highly specific subcellular localization patterns that are fundamental to its mechanism of action in photochemical internalization. The amphiphilic nature of this disulfonated tetraphenyl chlorin enables preferential accumulation within endosomal and lysosomal membrane compartments [1] [2].

The photosensitizer initially resides at the plasma membrane without fully crossing the membrane barrier. Through adsorptive endocytosis processes, fimaporfin becomes progressively accumulated in the membranes of endocytic vesicles that undergo subsequent transport to endosomes and lysosomes [2]. This localization pattern has been extensively characterized using fluorescence microscopy techniques, which reveal distinct granular organelles representing endosome and lysosome compartments containing the photosensitizer [3].

Live-cell fluorescence microscopy studies have confirmed the binding and subsequent internalization of fimaporfin, demonstrating co-localization with LysoTracker Red, a fluorescent marker that specifically stains acidic organelles including endosomes and lysosomes [2]. The co-localization studies reveal fluorescent puncta of fimaporfin that merge with LysoTracker signals, producing yellow and orange signals indicative of overlapping subcellular distribution patterns. This evidence establishes that fimaporfin accumulates specifically in late acidic endosomes and lysosomes over time, creating optimal conditions for photochemical internalization processes.

The endolysosomal localization of fimaporfin represents a critical prerequisite for effective photochemical internalization, as this positioning enables the photosensitizer to induce targeted membrane disruption upon light activation while preserving other cellular compartments [1] [4]. The selective accumulation in these vesicular compartments allows for precise spatiotemporal control of reactive oxygen species generation and subsequent membrane permeabilization events.

Light-Activated Reactive Oxygen Species Generation

Singlet Oxygen Production and Membrane Permeabilization

Upon light activation at appropriate wavelengths, fimaporfin undergoes photochemical activation that leads to the generation of reactive oxygen species, with singlet oxygen representing the primary cytotoxic species produced [1] [5]. The photosensitizer exhibits characteristic absorption spectra with maximum absorption peaks at approximately 420 nanometers for the Soret band and 650 nanometers for the Q-band region [1]. For therapeutic applications, fimaporfin is typically activated using 652 nanometer light, which corresponds to the Q-band absorption maximum.

The fundamental mechanism involves light-controlled activation of the photosensitizer, leading to reactions with molecular oxygen and the formation of reactive oxygen species, primarily singlet oxygen [1] [5]. This process occurs through triplet-triplet energy transfer between the excited lowest triplet state of fimaporfin and the ground triplet state of molecular oxygen [6]. The lifetime of singlet oxygen is characteristically short, with a range of action limited to 10-20 nanometers, which enables targeted destruction of endosomal and lysosomal membranes containing the photosensitizers while preserving the contents of these organelles [1].

Singlet oxygen production by fimaporfin has been quantitatively measured using specific molecular probes including Singlet Oxygen Sensor Green and 9,10-dimethylanthracene-2,3-dicarboxylic acid disodium salt [7]. These studies demonstrate that fimaporfin generates singlet oxygen with quantum yields ranging from 0.27 to 0.47 in ethanol, while production is significantly reduced in aqueous environments due to aggregation effects [8]. The aggregation state of fimaporfin units directly influences singlet oxygen quantum yield, creating an environment-dependent photosensitizing system.

The membrane permeabilization process occurs through oxidative damage to polyunsaturated fatty acids and membrane-bound proteins [9]. Singlet oxygen initiates peroxidation reactions that create structural irregularities in membrane ultrastructure, leading to vesicular budding and cross-linking of membrane components [9]. This oxidative damage results in gross membrane reorganization and ultimately membrane rupture, enabling the release of entrapped therapeutic agents into the cytosol.

Spatiotemporal Dynamics of Endosomal Escape

The spatiotemporal dynamics of endosomal escape following fimaporfin activation represent a precisely orchestrated sequence of events that occurs within minutes of light exposure. Live-cell imaging studies have revealed that recruitment of galectin-3, a marker for disrupted endosomal membranes, occurs rapidly following photochemical activation, often within seconds of light application [10].

The endosomal escape process exhibits both spatial and temporal specificity. Initial membrane rupture events have been observed to occur at or near the cell surface, while subsequent egress of therapeutic agents from ruptured endosomes occurs primarily from perinuclear locations [10]. This spatial separation suggests that fimaporfin-mediated membrane disruption and therapeutic agent release represent distinct but coordinated events within the photochemical internalization process.

Fluorescence microscopy studies demonstrate that approximately one hour post-light exposure, both fimaporfin and co-administered therapeutic agents display diffuse fluorescence distribution throughout the cytosol, indicating successful endosomal and lysosomal escape [2]. This transformation from punctate, vesicle-associated fluorescence to diffuse cytosolic distribution represents direct evidence of photochemical internalization-induced membrane disruption and cargo release.

The kinetics of endosomal escape have been characterized through systematic analysis of galectin-3 recruitment to disrupted membranes. Studies indicate that 70 percent of galectin-3 puncta co-localize with viral particles immediately following membrane disruption, with this co-localization decreasing to 50 percent by one hour post-treatment [10]. This temporal pattern reflects the progressive separation of therapeutic agents from disrupted membrane remnants following successful cytosolic delivery.

The spatiotemporal dynamics also reveal that fimaporfin remains associated with ruptured endosomes for several minutes following initial membrane disruption, suggesting a complex interplay between photosensitizer distribution, membrane integrity, and therapeutic agent release [10]. These findings indicate that endosomal escape involves sustained interaction between fimaporfin and membrane components rather than instantaneous cargo release.

Synergistic Interactions with Co-Administered Cytotoxic Agents

Fimaporfin demonstrates remarkable synergistic effects when combined with various cytotoxic agents, substantially enhancing their therapeutic efficacy through improved intracellular delivery. The most extensively studied combination involves bleomycin, a hydrophilic glycopeptide antibiotic that exhibits limited cytoplasmic penetration when administered alone [1] [11].

Clinical and preclinical studies have demonstrated that photochemical internalization with fimaporfin enables a 20-fold reduction in bleomycin dosage while maintaining equivalent therapeutic efficacy [1]. In head and neck squamous cell carcinoma studies, systematic variation of bleomycin and fimaporfin concentrations with light irradiation led to pronounced cell death, with 75 percent tumor cell mortality achieved using significantly reduced bleomycin concentrations compared to conventional therapy [1]. This dramatic dose reduction offers the potential to minimize bleomycin-associated side effects, particularly pulmonary fibrosis, while maintaining therapeutic effectiveness.

The synergistic mechanism involves the enhanced intracellular availability of bleomycin through photochemical internalization-mediated endosomal escape. Since bleomycin functions through metal-dependent oxidative DNA cleavage, its cytotoxic effectiveness depends critically on reaching intracellular targets [1]. Without photochemical internalization, a significant portion of endocytosed bleomycin remains trapped in lysosomes where it undergoes degradation before reaching DNA targets.

Doxorubicin represents another cytotoxic agent that benefits substantially from fimaporfin-mediated photochemical internalization. Studies have demonstrated enhanced cytotoxicity and specificity when doxorubicin is combined with fimaporfin activation [12]. The anthracycline structure of doxorubicin makes it susceptible to lysosomal sequestration, limiting its therapeutic effectiveness when administered conventionally.

Gemcitabine combinations with fimaporfin are currently under clinical investigation for treating inoperable cholangiocarcinoma [13]. Phase II trials involve fimaporfin administration at 0.22 milligrams per kilogram, followed four days later by standard gemcitabine infusion and intraluminal laser application [13]. This approach represents a promising therapeutic strategy for challenging oncological conditions where conventional therapy demonstrates limited effectiveness.

The synergistic interactions extend beyond traditional chemotherapeutic agents to include immunotherapeutic approaches. Anti-programmed death-ligand 1 antibody delivery has been enhanced through fimaporfin-mediated photochemical internalization, enabling light-controlled elimination of target cells [2]. This approach offers potential advantages for immunotherapy by enabling precise spatial and temporal control of immune checkpoint modulation.

Comparative Efficacy Against Alternative Photosensitizers

Fimaporfin exhibits distinct advantages and characteristics when compared to alternative photosensitizers currently used in clinical practice. Unlike porfimer sodium (Photofrin), which represents the first-generation photosensitizer approved for clinical use, fimaporfin demonstrates significantly shorter photosensitivity duration and more favorable pharmacokinetic properties [13] [14].

Porfimer sodium, while historically significant as the first FDA-approved photodynamic therapy agent, exhibits several limitations that fimaporfin addresses. Photofrin demonstrates prolonged skin photosensitivity lasting up to four weeks, necessitating extended avoidance of sunlight and bright indoor lighting [13]. In contrast, fimaporfin exhibits substantially shorter photosensitivity duration, measured in days rather than weeks, improving patient quality of life during treatment.

The absorption characteristics of fimaporfin also provide advantages over first-generation photosensitizers. While porfimer sodium exhibits relatively weak absorption at 630 nanometers with a molar absorption coefficient of approximately 2000 per molar per centimeter, fimaporfin demonstrates more favorable absorption properties at 652 nanometers [13]. This enhanced absorption enables more efficient light utilization and potentially reduced treatment times.

Temoporfin (Foscan) represents a second-generation photosensitizer that shares some characteristics with fimaporfin but exhibits different clinical applications and properties [13] [14]. Temoporfin demonstrates high potency at low doses (0.15 milligrams per kilogram) and activates at 652 nanometers, similar to fimaporfin. However, temoporfin is primarily used for photodynamic therapy rather than photochemical internalization applications, limiting direct comparison of therapeutic mechanisms.

Verteporfin (Visudyne) provides an interesting comparison point due to its liposomal formulation and vascular targeting properties [14] [15]. Verteporfin demonstrates excellent light penetration characteristics with activation at 690 nanometers, enabling deeper tissue treatment than fimaporfin. However, verteporfin functions primarily through vascular targeting mechanisms rather than the endosomal localization and drug delivery enhancement that characterizes fimaporfin action.

The unique positioning of fimaporfin for photochemical internalization applications distinguishes it from conventional photodynamic therapy photosensitizers. While alternative photosensitizers focus primarily on direct cytotoxic effects through reactive oxygen species generation, fimaporfin enables enhanced delivery of co-administered therapeutic agents [4] [16]. This fundamental difference in mechanism of action positions fimaporfin as a drug delivery enhancer rather than a primary therapeutic agent, expanding treatment possibilities for agents with limited cellular penetration.

Comparative studies of photosensitizer formulations have demonstrated that fimaporfin maintains superior stability in nanolipid formulations while preserving photochemical activity [7]. When compared to benzoporphyrin derivative formulations, fimaporfin exhibits different aggregation behavior and fluorescence quenching patterns, suggesting distinct molecular interactions within delivery systems.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Use Classification

Dates

2: Bostad M, Kausberg M, Weyergang A, Olsen CE, Berg K, Høgset A, Selbo PK. Light-Triggered, Efficient Cytosolic Release of IM7-Saporin Targeting the Putative Cancer Stem Cell Marker CD44 by Photochemical Internalization. Mol Pharm. 2014 Aug 4;11(8):2764-76. doi: 10.1021/mp500129t. Epub 2014 Jul 2. PubMed PMID: 24960585.

3: Weyergang A, Cheung LH, Rosenblum MG, Mohamedali KA, Peng Q, Waltenberger J, Berg K. Photochemical internalization augments tumor vascular cytotoxicity and specificity of VEGF(121)/rGel fusion toxin. J Control Release. 2014 Apr 28;180:1-9. doi: 10.1016/j.jconrel.2014.02.003. Epub 2014 Feb 13. PubMed PMID: 24531010.

4: Lund K, Bostad M, Skarpen E, Braunagel M, Kiprijanov S, Krauss S, Duncan A, Høgset A, Selbo PK. The novel EpCAM-targeting monoclonal antibody 3-17I linked to saporin is highly cytotoxic after photochemical internalization in breast, pancreas and colon cancer cell lines. MAbs. 2014 Jul-Aug;6(4):1038-50. PubMed PMID: 24525727.

5: Aubertin K, Bonneau S, Silva AK, Bacri JC, Gallet F, Wilhelm C. Impact of photosensitizers activation on intracellular trafficking and viscosity. PLoS One. 2013 Dec 27;8(12):e84850. doi: 10.1371/journal.pone.0084850. eCollection 2013. PubMed PMID: 24386423; PubMed Central PMCID: PMC3874004.

6: Håkerud M, Waeckerle-Men Y, Selbo PK, Kündig TM, Høgset A, Johansen P. Intradermal photosensitisation facilitates stimulation of MHC class-I restricted CD8 T-cell responses of co-administered antigen. J Control Release. 2014 Jan 28;174:143-50. doi: 10.1016/j.jconrel.2013.11.017. Epub 2013 Nov 23. PubMed PMID: 24280261.

7: Arentsen HC, Falke J, Høgset A, Oosterwijk E, Alfred Witjes J. The effect of photochemical internalization of bleomycin in the treatment of urothelial carcinoma of the bladder: an in vitro study. Urol Oncol. 2014 Jan;32(1):49.e1-6. doi: 10.1016/j.urolonc.2013.07.005. Epub 2013 Oct 17. PubMed PMID: 24140247.

8: Stratford EW, Bostad M, Castro R, Skarpen E, Berg K, Høgset A, Myklebost O, Selbo PK. Photochemical internalization of CD133-targeting immunotoxins efficiently depletes sarcoma cells with stem-like properties and reduces tumorigenicity. Biochim Biophys Acta. 2013 Aug;1830(8):4235-43. doi: 10.1016/j.bbagen.2013.04.033. Epub 2013 May 2. PubMed PMID: 23643966.

9: Bostad M, Berg K, Høgset A, Skarpen E, Stenmark H, Selbo PK. Photochemical internalization (PCI) of immunotoxins targeting CD133 is specific and highly potent at femtomolar levels in cells with cancer stem cell properties. J Control Release. 2013 Jun 28;168(3):317-26. doi: 10.1016/j.jconrel.2013.03.023. Epub 2013 Apr 6. PubMed PMID: 23567040.

10: Berg K, Nordstrand S, Selbo PK, Tran DT, Angell-Petersen E, Høgset A. Disulfonated tetraphenyl chlorin (TPCS2a), a novel photosensitizer developed for clinical utilization of photochemical internalization. Photochem Photobiol Sci. 2011 Oct;10(10):1637-51. doi: 10.1039/c1pp05128h. Epub 2011 Jul 20. PubMed PMID: 21773635.